Cyclohex-3-en-1-sulfonamid

Übersicht

Beschreibung

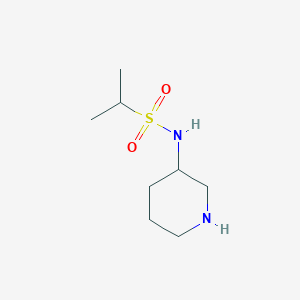

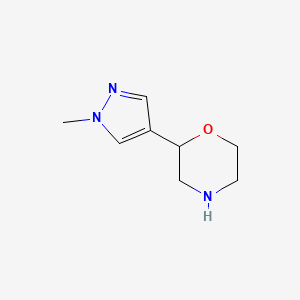

Cyclohex-3-ene-1-sulfonamide is a useful research compound. Its molecular formula is C6H11NO2S and its molecular weight is 161.22 g/mol. The purity is usually 95%.

The exact mass of the compound Cyclohex-3-ene-1-sulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyclohex-3-ene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohex-3-ene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizin: Anti-Sepsis-Mittel

Cyclohex-3-en-1-sulfonamid-Derivate wurden auf ihr Potenzial als Anti-Sepsis-Mittel untersucht. Diese Verbindungen haben eine hemmende Wirkung auf die Produktion von Stickstoffmonoxid (NO) und entzündungsfördernden Zytokinen wie Tumornekrosefaktor-alpha (TNF-alpha) und Interleukin-6 (IL-6) gezeigt, die bei der Pathogenese der Sepsis eine entscheidende Rolle spielen .

Landwirtschaft: Pflanzenschutz

Obwohl spezifische Daten zu this compound in der Landwirtschaft begrenzt sind, wurden verwandte Cyclohexen-Verbindungen auf ihr Potenzial im Pflanzenschutz untersucht. Sie können als Vorläufer für Stoffe dienen, die Pflanzen vor Schädlingen und Krankheiten schützen .

Industrielle Anwendungen: Chemische Synthese

In industriellen Umgebungen kann this compound als Zwischenprodukt in der chemischen Synthese verwendet werden. Seine Derivate sind wertvoll bei der Herstellung verschiedener Materialien, darunter Pharmazeutika und Agrochemikalien .

Umweltanwendungen: Antibiotikaresistenz

Die Umweltauswirkungen von Sulfonamiden, einschließlich this compound, sind ein Problem, da sie die Verbreitung von Antibiotikaresistenz fördern können. Ihre biologische Aktivität und Resistenz gegen den biologischen Abbau erfordern eine sorgfältige Handhabung, um langfristige ökologische Risiken zu vermeiden .

Biotechnologie: Enzymatische Auflösung

This compound-Derivate wurden in biotechnologischen Anwendungen eingesetzt, insbesondere bei der enzymatischen Auflösung chiraler Verbindungen. Dieser Prozess ist entscheidend für die Herstellung enantiomerenreiner Substanzen, die bei der Entwicklung bestimmter Medikamente wichtig sind .

Materialwissenschaft: Fortschrittliche Materialien

In der Materialwissenschaft kann this compound zur Entwicklung fortschrittlicher Materialien beitragen. Seine Eigenschaften können genutzt werden, um neue Polymere und Verbundwerkstoffe mit spezifischen Eigenschaften für High-Tech-Anwendungen zu schaffen .

Wirkmechanismus

Target of Action

Cyclohex-3-ene-1-sulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Mode of Action

The mode of action of Cyclohex-3-ene-1-sulfonamide, like other sulfonamides, involves the inhibition of folic acid synthesis in bacteria . By mimicking PABA, these compounds compete for the active site of the enzyme involved in the production of folic acid, thereby preventing the synthesis of this vital compound . This results in the inhibition of bacterial growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by Cyclohex-3-ene-1-sulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting this pathway, the compound prevents the production of folic acid, a crucial component for the synthesis of nucleic acids and proteins in bacteria . This leads to the inhibition of bacterial growth and proliferation .

Pharmacokinetics

Sulfonamides in general are known to be well-absorbed orally and widely distributed in the body . They are primarily excreted unchanged in the urine

Result of Action

The result of the action of Cyclohex-3-ene-1-sulfonamide is the inhibition of bacterial growth and proliferation . By preventing the synthesis of folic acid, the compound disrupts the production of nucleic acids and proteins, which are essential for bacterial growth and proliferation .

Action Environment

The action of Cyclohex-3-ene-1-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution in the body . Additionally, the presence of other drugs can affect the pharmacokinetics of the compound through drug-drug interactions

Biochemische Analyse

Biochemical Properties

Cyclohex-3-ene-1-sulfonamide plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as esterase BioH, which has been engineered for improved enantioselectivity towards methyl (S)-3-cyclohexene-1-carboxylate . The nature of these interactions involves combinatorial modulation of steric and aromatic interactions, enhancing the enzyme’s selectivity and efficiency.

Cellular Effects

Cyclohex-3-ene-1-sulfonamide influences various cellular processes, including cell signaling pathways and gene expression. It has been observed to inhibit the production of inflammatory mediators such as TNF-α, IL-6, and NO in lipopolysaccharide-stimulated peritoneal macrophages . This inhibition occurs through the suppression of NF-κB activation and the MAPK pathway, thereby modulating cellular metabolism and immune responses.

Molecular Mechanism

At the molecular level, Cyclohex-3-ene-1-sulfonamide exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes, altering their activity and leading to changes in gene expression. For instance, the compound’s interaction with esterase BioH involves binding to the enzyme’s active site, resulting in the inhibition of its catalytic activity . This inhibition is crucial for the compound’s role in biochemical pathways.

Dosage Effects in Animal Models

The effects of Cyclohex-3-ene-1-sulfonamide vary with different dosages in animal models. Studies have demonstrated that at lower doses, the compound exhibits beneficial effects, such as anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and immune responses . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Cyclohex-3-ene-1-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processes that include hydroxylation and conjugation, leading to the formation of metabolites that can influence metabolic flux and metabolite levels . These pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, Cyclohex-3-ene-1-sulfonamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its bioavailability and therapeutic efficacy . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and targeting in clinical applications.

Subcellular Localization

Cyclohex-3-ene-1-sulfonamide exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for its role in modulating cellular processes and biochemical pathways.

Eigenschaften

IUPAC Name |

cyclohex-3-ene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLIVPBDPCREEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854913-14-7 | |

| Record name | cyclohex-3-ene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B1457266.png)

![Tert-butyl 5-azaspiro[2.5]octan-8-ylcarbamate](/img/structure/B1457272.png)

![5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457274.png)